molecular formula C10H10BrN3O2S B14912573 4-Bromo-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide

4-Bromo-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide

Cat. No.: B14912573
M. Wt: 316.18 g/mol
InChI Key: ZSHFDCLUEJPVCR-UHFFFAOYSA-N
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Description

4-Bromo-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 1-methyl-1H-pyrazole-3-amine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azide or cyano derivatives, while oxidation and reduction can produce various oxidized or reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide is unique due to its combination of a bromine atom, a pyrazole ring, and a sulfonamide group. This structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H10BrN3O2S

Molecular Weight

316.18 g/mol

IUPAC Name

4-bromo-N-(1-methylpyrazol-3-yl)benzenesulfonamide

InChI

InChI=1S/C10H10BrN3O2S/c1-14-7-6-10(12-14)13-17(15,16)9-4-2-8(11)3-5-9/h2-7H,1H3,(H,12,13)

InChI Key

ZSHFDCLUEJPVCR-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NS(=O)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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